L-Galactono-1,4-lactone
Overview
Description
L-Galactono-1,4-lactone (also known as L-Galactonic acid γ-lactone) is a compound with the molecular formula C6H10O6 and a molecular weight of 178.14 . It is a galactonolactone that is 3,4-dihydroxydihydrofuran-2 (3H)-one substituted by a 1,2-dihydroxyethyl group at position 5 (the 3S,4S,5R-isomer) .
Synthesis Analysis
L-Galactono-1,4-lactone is the terminal precursor for ascorbic acid (AsA) biosynthesis in higher plants . The conversion of L-Galactono-1,4-lactone to AsA is catalyzed by L-Galactono-1,4-lactone dehydrogenase located in mitochondria using Cyt c as an electron acceptor .Molecular Structure Analysis
The molecular structure of L-Galactono-1,4-lactone is a 3,4-dihydroxydihydrofuran-2 (3H)-one substituted by a 1,2-dihydroxyethyl group at position 5 (the 3S,4S,5R-isomer) .Chemical Reactions Analysis
L-Galactono-1,4-lactone is involved in the Smirnoff–Wheeler pathway for vitamin C (l-ascorbate) biosynthesis in plants . The conversion of L-Galactono-1,4-lactone to AsA is catalyzed by L-Galactono-1,4-lactone dehydrogenase located in mitochondria using Cyt c as an electron acceptor .Physical And Chemical Properties Analysis
L-Galactono-1,4-lactone is a solid substance with a white color . It has a melting point of 134 °C .Scientific Research Applications
1. Plant Science: Role in Arabidopsis thaliana Development
- Application : L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in Arabidopsis thaliana . Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) were found to be sensitive to it .
- Method : Leaves from wild-type Arabidopsis were fed with d-glucose, l-galactose, L-GalL, and AsA, and the expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL .
- Results : The T-DNA insertion mutant of At5g25460 (SALK_125079) displayed shorter roots and smaller rosettes than Col-0 . This is the first report on the expression and functional analysis of these two DUF642 family genes, revealing the contribution of DGR genes to the development of Arabidopsis .
2. Food Science: Anti-Browning Agent in Lettuce
- Application : Overexpression of L-GalLDH, one of the key genes of the Smirnoff–Wheeler’s branch of AA biosynthetic pathway, was found to correlate with increased ascorbate concentration and reduced browning in leaves of Lactuca sativa L. after cutting .
- Method : The cDNA of L-GalLDH was isolated and overexpressed in lettuce (Lactuca sativa L. cv ‘Iceberg’), a species highly prone to browning .
- Results : Transgenic lettuce plants, showing about 19-fold overexpression of L-GalLDH as compared to wild type, had about +30 % of AA concentration in mature leaves . Transgenic plants exhibited reduced browning over the leaves, even 10 days after cutting .
3. Biochemistry: Assembly Factor of Mitochondrial Complexes
- Application : L-Galactono-1,4-lactone dehydrogenase is an assembly factor of the mitochondrial complex .
- Method : The study involved the separation of mitochondrial proteins by 12% SDS-PAGE, separation of complexes by Blue-Native-PAGE (BN-PAGE), and transfer of proteins onto PVDF membranes .
- Results : The results of this study are not explicitly mentioned in the search results. For detailed results, please refer to the original research articles .
4. Food Science: Synthesis of Important Bioactive Compounds
- Application : Carbohydrate lactones, including L-Galactono-1,4-lactone, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .
- Method : The synthesis involves sustainable approaches involving a limited number of steps, environmentally friendly synthetic methodologies for conversion of these molecules into functional compounds, and multi-step sequences for the preparation of more complex targets .
- Results : The results of this application are not explicitly mentioned in the search results. For detailed results, please refer to the original research article .
5. Plant Science: Increasing Ascorbic Acid Content in Bean Shoots
- Application : When L-Galactono-1,4-lactone is given as a 0.25% solution to detached bean shoots, the ascorbic acid content is tripled in less than 10 hours .
- Method : The method involves feeding detached bean shoots with a 0.25% solution of L-Galactono-1,4-lactone .
- Results : The ascorbic acid content in the bean shoots tripled in less than 10 hours .
6. Plant Science: Role in Arabidopsis thaliana Development
- Application : L-Galactono-1,4-lactone (L-GalL) is the terminal precursor for ascorbic acid (AsA) biosynthesis in Arabidopsis thaliana . Two DUF (domains of unknown function) 642 family genes (At1g80240 and At5g25460, designated as DGR1 and DGR2, respectively) were found to be sensitive to it .
- Method : Leaves from wild-type Arabidopsis were fed with d-glucose, l-galactose, L-GalL, and AsA, and the expression level of the At1g80240 and At5g25460 genes showed a specific response to L-GalL .
- Results : The T-DNA insertion mutant of At5g25460 (SALK_125079) displayed shorter roots and smaller rosettes than Col-0 . This is the first report on the expression and functional analysis of these two DUF642 family genes, revealing the contribution of DGR genes to the development of Arabidopsis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-NEEWWZBLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904658 | |
Record name | L-Galactono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Galactono-1,4-lactone | |
CAS RN |
1668-08-2 | |
Record name | L-Galactono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactonic acid gamma-lactone, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Galactono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80904658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GALACTONIC ACID .GAMMA.-LACTONE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58UBG0IB0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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